molecular formula C7H10O3S B2459966 (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one CAS No. 2413847-57-9

(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one

货号 B2459966
CAS 编号: 2413847-57-9
分子量: 174.21
InChI 键: YGOSJZYUUINHBR-OLQVQODUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one, also known as CPET, is a cyclic sulfur-containing compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound exhibits unique structural features and biological properties that make it a promising candidate for the development of new drugs for various diseases.

作用机制

The mechanism of action of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. In cancer research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and promote tumor invasion and metastasis. In HIV/AIDS research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been found to inhibit the activity of reverse transcriptase, an enzyme essential for viral replication. In neurodegenerative disorder research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been shown to inhibit oxidative stress and neuroinflammation, which are key contributors to disease progression.
Biochemical and Physiological Effects:
(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been shown to exhibit a range of biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been found to induce apoptosis (cell death) in tumor cells, inhibit angiogenesis (formation of new blood vessels), and enhance the immune system response. In HIV/AIDS research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been shown to reduce viral load, increase CD4+ T cell counts, and improve overall immune function. In neurodegenerative disorder research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been shown to reduce oxidative stress, inhibit neuroinflammation, and improve cognitive function.

实验室实验的优点和局限性

One of the main advantages of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one is its broad spectrum of activity against various diseases, which makes it a promising candidate for drug development. Another advantage is its relatively low toxicity and good pharmacokinetic properties, which make it suitable for oral administration. However, one of the main limitations of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one is its limited solubility in water, which can make it difficult to formulate for clinical use. Another limitation is its potential for off-target effects, which may limit its therapeutic potential in some disease models.

未来方向

There are several future directions for research on (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one, including:
1. Development of new synthetic methods for (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one and its derivatives to improve yield, purity, and solubility.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one in preclinical and clinical studies.
3. Identification of new disease targets for (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one and its derivatives, including rare and neglected diseases.
4. Optimization of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one-based drug formulations for improved efficacy and safety.
5. Exploration of the potential of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one as a lead compound for drug discovery and development.
6. Investigation of the potential of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one in combination therapy with other drugs for synergistic effects.
In conclusion, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one is a promising compound with potential applications in the treatment of various diseases. Its unique structural features and biological properties make it an attractive candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

合成方法

The synthesis of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one can be achieved through a multi-step process involving the reaction of various starting materials. One of the most commonly used methods involves the condensation of 2,5-dimethoxytetrahydrofuran with 2,4-pentanedione in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of oxidation and reduction reactions to yield the final product in good yield and purity.

科学研究应用

(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been extensively studied for its potential applications in the treatment of various diseases, including cancer, HIV/AIDS, and neurodegenerative disorders. In cancer research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been shown to exhibit potent antitumor activity through the inhibition of key enzymes involved in tumor growth and metastasis. In HIV/AIDS research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been found to inhibit viral replication and promote immune system function. In neurodegenerative disorder research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been shown to possess neuroprotective properties and may be useful in the treatment of Alzheimer's and Parkinson's diseases.

属性

IUPAC Name

(3aS,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S/c8-7-1-5-3-11(9,10)4-6(5)2-7/h5-6H,1-4H2/t5-,6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOSJZYUUINHBR-OLQVQODUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CS(=O)(=O)C[C@@H]2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one

CAS RN

2413847-57-9
Record name (3aR,6aS)-hexahydro-1H-2lambda6-cyclopenta[c]thiophene-2,2,5-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。